molecular formula C19H20N4O5S2 B2627164 N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851978-28-4

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No.: B2627164
CAS No.: 851978-28-4
M. Wt: 448.51
InChI Key: XMPKHWVQDGFJAV-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzo[d]thiazole and morpholinosulfonyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative.

    Formation of the benzohydrazide moiety: This involves the reaction of the benzo[d]thiazole derivative with hydrazine hydrate.

    Attachment of the morpholinosulfonyl group: This step involves the reaction of the benzohydrazide intermediate with morpholinosulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the benzo[d]thiazole and morpholinosulfonyl groups suggests potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide: can be compared with other benzohydrazides and benzo[d]thiazole derivatives.

    Benzohydrazides: Known for their antimicrobial and anticancer activities.

    Benzo[d]thiazole derivatives: Known for their diverse biological activities, including anti-inflammatory and antitumor properties.

Uniqueness

The uniqueness of N’-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-27-15-3-2-4-16-17(15)20-19(29-16)22-21-18(24)13-5-7-14(8-6-13)30(25,26)23-9-11-28-12-10-23/h2-8H,9-12H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPKHWVQDGFJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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